Dihydroergocryptine

Description

Properties

Key on ui mechanism of action |

Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |

|---|---|

CAS No. |

25447-66-9 |

Molecular Formula |

C32H43N5O5 |

Molecular Weight |

577.7 g/mol |

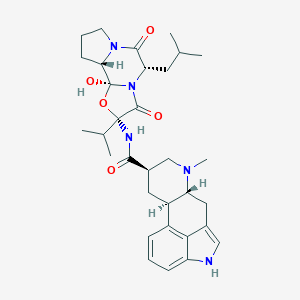

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |

InChI Key |

PBUNVLRHZGSROC-SLAIYBJISA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

boiling_point |

Decomposes |

melting_point |

117 ºC |

Other CAS No. |

25447-66-9 |

Synonyms |

Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dihydroergocryptine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocryptine (DHEC) is a hydrogenated ergot alkaloid derivative with a complex pharmacological profile, primarily recognized for its potent agonism at dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Dihydroergocryptine, with a focus on its receptor binding affinities, downstream signaling pathways, and functional outcomes. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development.

Introduction

Dihydroergocryptine, an ergoline (B1233604) derivative, is utilized in the treatment of Parkinson's disease and other neurological conditions. Its therapeutic efficacy is largely attributed to its interaction with the dopaminergic system, although its activity at other receptor systems contributes to its overall pharmacological profile. This document aims to provide a detailed technical understanding of Dihydroergocryptine's mechanism of action for researchers and professionals in the field of drug development.

Receptor Binding Profile

The interaction of Dihydroergocryptine with various neurotransmitter receptors has been characterized through radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki) or dissociation constants (Kd), are summarized in the tables below.

Dopamine Receptor Affinities

Dihydroergocryptine exhibits a high affinity for D2-like dopamine receptors, with a notable potency at the D2 and D3 subtypes. Its affinity for D1-like receptors is comparatively lower.[1][2]

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| D1 | Human | Striatum | [3H]SCH23390 | 35.4 | [2] |

| D2 | Human | Striatum | [3H]Spiperone | 5-8 (Kd) | [3] |

| D3 | Human | Striatum | [3H]Spiperone | ~30 (Kd) | [3] |

Table 1: Binding Affinities of Dihydroergocryptine for Human Dopamine Receptor Subtypes

Adrenergic Receptor Affinities

Dihydroergocryptine also demonstrates significant affinity for α-adrenergic receptors, particularly the α2 subtype.[4] This interaction may contribute to some of its physiological effects.

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki/Kd (nM) | Reference |

| α-adrenergic | Steer | Stalk Median Eminence | [3H]Dihydroergocryptine | 1.78 ± 0.22 (Kd) | [4] |

| α2-adrenergic | Steer | Stalk Median Eminence | [3H]Dihydroergocryptine | - | [4] |

Table 2: Binding Affinities of Dihydroergocryptine for Adrenergic Receptors

Serotonin (B10506) Receptor Affinities

The interaction of Dihydroergocryptine with serotonin (5-HT) receptors is less clearly defined, with some studies suggesting minimal interaction.[3] However, related ergot derivatives are known to interact with various 5-HT receptor subtypes.[5][6] Further research with comprehensive binding studies is required to fully elucidate the affinity profile of Dihydroergocryptine at serotonin receptors.

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Data not available |

Table 3: Binding Affinities of Dihydroergocryptine for Serotonin Receptor Subtypes (Further research needed)

Downstream Signaling Pathways

The primary mechanism of action of Dihydroergocryptine is initiated by its binding to and activation of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Activation of D2 receptors by Dihydroergocryptine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and altered phosphorylation of downstream target proteins.

Modulation of Ion Channels

Dihydroergocryptine has been shown to modulate the activity of voltage-gated sodium channels, an effect that may be partially independent of D2 receptor activation.[9] This interaction could contribute to its neuroprotective effects by reducing neuronal excitability and subsequent excitotoxicity. The Gβγ subunit released upon D2 receptor activation can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Neuroprotective Signaling

Beyond its direct effects on neurotransmission, Dihydroergocryptine is suggested to have neuroprotective properties.[10][11][12] These effects may be mediated through several mechanisms, including:

-

Antioxidant Activity: Dihydroergocryptine has been shown to reduce the formation of intracellular peroxides, suggesting a scavenger action that could protect neurons from oxidative stress.[13][14]

-

Anti-apoptotic Effects: Activation of intracellular kinase systems downstream of dopamine receptor activation is hypothesized to lead to anti-apoptotic effects.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Dihydroergocryptine.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Dihydroergocryptine for a target receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and a range of concentrations of unlabeled Dihydroergocryptine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a competing non-labeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Dihydroergocryptine to generate a competition curve. The IC50 (the concentration of Dihydroergocryptine that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cAMP Functional Assay

This protocol describes a cell-based assay to measure the functional effect of Dihydroergocryptine on cAMP production, indicative of its activity at Gαi/o-coupled receptors.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 4. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acnp.org [acnp.org]

- 13. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Dihydroergocryptine

This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of dihydroergocryptine, an ergoline (B1233604) derivative with significant therapeutic applications. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed insights into its mechanism of action, receptor interactions, and metabolic profile.

Pharmacodynamics

Dihydroergocryptine (DHEC) is a multifaceted ergoline derivative that primarily exerts its effects through interactions with the dopaminergic and adrenergic systems. It is recognized for its utility in managing Parkinson's disease and has been investigated for other conditions such as migraine prophylaxis and peripheral vascular disorders.[1][2]

Mechanism of Action

The principal mechanism of action of dihydroergocryptine involves its activity as a potent agonist at dopamine (B1211576) D2 receptors.[1][2][3] It also demonstrates partial agonist activity at dopamine D1 and D3 receptors.[1] This dopaminergic activity is central to its therapeutic effects in Parkinson's disease, where it helps to alleviate motor symptoms by stimulating dopamine receptors in the brain.[2][3]

Beyond its dopaminergic effects, dihydroergocryptine is a high-affinity ligand for alpha-1 and alpha-2 adrenoceptors.[1] Its interaction with these receptors contributes to its broader pharmacological profile. Some evidence also points towards a potential neuroprotective effect, possibly mediated through the activation of NF-kB.[1] Additionally, its action on D2 receptors leads to a reduction in plasma prolactin levels and can induce hypotension.[1]

Receptor Affinity

The binding affinity of dihydroergocryptine to various receptors has been quantified in several studies. The dissociation constants (Kd) provide a measure of the drug's potency at these receptors.

| Receptor Subtype | Binding Affinity (Kd) | Tissue/Model System | Reference |

| Dopamine D2 | ~5-8 nM | Human Striatum | [2] |

| Dopamine D1 | ~30 nM | Human Striatum | [2] |

| Dopamine D3 | ~30 nM | Human Striatum | [2] |

| High-affinity site (putative Dopamine) | 0.55 nM | Calf Caudate | [4] |

| Alpha-2 Adrenergic | 1.78 nM | Steer Stalk Median Eminence | [5] |

Signaling Pathways

The interaction of dihydroergocryptine with its target receptors initiates intracellular signaling cascades. As a D2 receptor agonist, it is expected to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Its partial agonism at D1 receptors would, conversely, be expected to stimulate adenylyl cyclase. The activation of presynaptic dopamine autoreceptors by dihydroergocryptine can also lead to a reduction in dopamine turnover, which may contribute to its antioxidant effects.[2] Furthermore, there is evidence to suggest that dihydroergocryptine can modulate voltage-gated sodium channels, an action that may be partially independent of its effects on dopamine receptors.[6]

Pharmacokinetics

The pharmacokinetic profile of dihydroergocryptine is characterized by rapid absorption followed by extensive metabolism, which significantly influences its bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Pharmacokinetic Parameter | Description | Reference |

| Absorption | Rapidly absorbed following oral administration. Peak plasma concentrations are achieved within 30 to 120 minutes.[1][2] Co-administration with food does not affect absorption.[1] | [1][2] |

| Distribution | Highly bound to plasma proteins.[1] | [1] |

| Metabolism | Undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[1][7] This results in the formation of eight different metabolites, some of which are active.[1] | [1][7] |

| Excretion | Primarily excreted in the feces.[7] | [7] |

Key Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Bioavailability | < 5% | Oral administration | [1][2] |

| t1/2 (Half-life) | 12-16 hours | [1][2] | |

| Tmax (Time to Peak Concentration) | 30-120 minutes | Oral administration | [1][2] |

| Cmax (Peak Concentration) | 2157 pg/mL | After repeated oral doses | [1] |

| Cmax (Peak Concentration) | 571.3 pg/mL | Single 20 mg dose in patients with hepatic dysfunction | [8] |

| AUC(0-infinity) | 4038 pg x h/mL | Single 20 mg dose in patients with hepatic dysfunction | [8] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of dihydroergocryptine's pharmacodynamics and pharmacokinetics.

Radioligand Receptor Binding Assay

This protocol is a generalized representation for determining the binding affinity of dihydroergocryptine to its target receptors.

-

Tissue Preparation: A specific brain region (e.g., calf caudate, steer stalk median eminence) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.[4][5]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]dihydroergocryptine, at various concentrations.[4][5]

-

Competition Assay: To determine the affinity of unlabeled dihydroergocryptine or other competing ligands, incubations are performed with a fixed concentration of the radioligand and varying concentrations of the competitor.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

In Vivo Pharmacokinetic Study

This protocol describes a typical clinical study to evaluate the pharmacokinetic profile of dihydroergocryptine in human subjects.

-

Subject Recruitment: A cohort of healthy volunteers or a specific patient population (e.g., individuals with hepatic dysfunction) is recruited for the study.[8]

-

Drug Administration: A single oral dose of dihydroergocryptine is administered to the subjects.[8]

-

Sample Collection: Blood and urine samples are collected at predefined time points over a specified period (e.g., 72 hours).[8]

-

Sample Processing: Blood samples are processed to obtain plasma, and urine samples are stabilized.

-

Bioanalysis: The concentration of dihydroergocryptine and its metabolites in plasma and urine is determined using a validated analytical method, such as radioimmunoassay (RIA) or enzyme immunoassay (EIA).[8]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental or compartmental analysis.

Conclusion

Dihydroergocryptine possesses a complex pharmacodynamic and pharmacokinetic profile that underpins its therapeutic efficacy. Its primary action as a dopamine D2 receptor agonist is well-established, with additional interactions at other dopamine and adrenergic receptors contributing to its effects. The drug's rapid absorption is offset by extensive first-pass metabolism, resulting in low bioavailability. A thorough understanding of these properties is crucial for the optimization of its clinical use and the development of novel therapeutic strategies. The experimental protocols outlined provide a framework for the continued investigation of this and other pharmacologically active compounds.

References

- 1. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 3. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. Plasma and urine pharmacokinetics of the dopamine agonist alpha-dihydroergocryptine in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Dihydroergocryptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocryptine is a hydrogenated derivative of the ergot alkaloid ergocryptine. It is a potent dopamine (B1211576) D2 receptor agonist with partial agonist activity at D1 and D3 receptors, making it a valuable therapeutic agent in the management of Parkinson's disease and other neurological conditions. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic route to dihydroergocryptine, alongside relevant quantitative data and a depiction of its primary signaling pathway.

Chemical Structure

Dihydroergocryptine is a complex molecule with the chemical formula C32H43N5O5 and a molar mass of 577.726 g/mol .[1] Its systematic IUPAC name is (2R,4R,7R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),9,12,14-tetraene-4-carboxamide.

Structurally, dihydroergocryptine is a derivative of the tetracyclic ergoline (B1233604) ring system. The key structural feature that distinguishes it from its parent compound, ergocryptine, is the saturation of the double bond at the C9-C10 position of the ergoline nucleus.[1] Dihydroergocryptine typically exists as a mixture of two diastereomers: α-dihydroergocryptine and β-dihydroergocryptine. This isomerism arises from the use of L-isoleucine instead of L-leucine in the biosynthesis of the parent ergocryptine, leading to a difference in the position of a single methyl group in the peptide moiety of the molecule.[1]

Table 1: Physicochemical Properties of Dihydroergocryptine

| Property | Value |

| Molecular Formula | C32H43N5O5 |

| Molar Mass | 577.726 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 210-214 °C (decomposes) |

| Solubility | Sparingly soluble in methanol (B129727) and ethanol (B145695), practically insoluble in water |

Synthesis of Dihydroergocryptine

The primary method for the synthesis of dihydroergocryptine is through the catalytic hydrogenation of its precursor, α-ergocryptine. This process involves the reduction of the C9-C10 double bond in the ergoline ring system.

Experimental Protocol: Catalytic Hydrogenation of α-Ergocryptine

Objective: To synthesize α-dihydroergocryptine by the catalytic hydrogenation of α-ergocryptine.

Materials:

-

α-Ergocryptine

-

Palladium on carbon (10% Pd/C) catalyst

-

Dioxane (anhydrous)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a suitable high-pressure reaction vessel, dissolve α-ergocryptine (1.0 eq) in a mixture of anhydrous dioxane and anhydrous ethanol.

-

Addition of Catalyst: Under an inert atmosphere, carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent mixture (dioxane/ethanol) to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude α-dihydroergocryptine. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to obtain the final product in high purity.

Data Presentation

Table 2: Quantitative Data for the Synthesis of Dihydroergocryptine

| Parameter | Value |

| Starting Material | α-Ergocryptine |

| Product | α-Dihydroergocryptine |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Dioxane/Ethanol |

| Reaction Temperature | Room Temperature |

| Hydrogen Pressure | 3-5 atm |

| Reaction Time | 4-8 hours |

| Typical Yield | >90% |

| Purity (by HPLC) | >98% |

Table 3: Spectroscopic Data for α-Dihydroergocryptine

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | Absence of olefinic protons around δ 6.0-7.0 ppm (indicative of C9-C10 double bond reduction). Presence of characteristic signals for the ergoline and peptide moieties. |

| ¹³C NMR (CDCl₃, 100 MHz) | Absence of signals for sp² carbons at the C9 and C10 positions. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₃₂H₄₄N₅O₅: 578.33; found: 578.3. |

| Infrared (KBr) | νmax (cm⁻¹): 3400 (N-H), 2950 (C-H), 1650 (C=O, amide). |

Mechanism of Action and Signaling Pathway

Dihydroergocryptine exerts its therapeutic effects primarily through its potent agonist activity at dopamine D2 receptors in the central nervous system. The binding of dihydroergocryptine to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

The D2 receptor is coupled to an inhibitory G protein (Gαi/o). Upon activation by dihydroergocryptine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). The downstream effects of this signaling cascade include the modulation of ion channel activity and the regulation of gene expression, ultimately contributing to the therapeutic effects observed in conditions such as Parkinson's disease.

Experimental Workflow for Synthesis and Analysis

The overall workflow for the synthesis and analysis of dihydroergocryptine is a multi-step process that begins with the isolation of the starting material and concludes with the characterization of the final, purified product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of dihydroergocryptine. The synthetic route via catalytic hydrogenation of α-ergocryptine is a well-established and efficient method for producing this important pharmaceutical compound. The understanding of its mechanism of action, primarily through the dopamine D2 receptor signaling pathway, is crucial for the development of new therapeutic strategies for neurological disorders. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development.

References

Dihydroergocryptine: A Technical Profile of a Dopamine D2 Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid derivative recognized for its potent agonist activity at the dopamine (B1211576) D2 receptor.[1][2] Primarily utilized as an antiparkinsonian agent, its therapeutic effects are largely attributed to its ability to stimulate D2 receptors, thereby mimicking the action of endogenous dopamine.[1] This document provides an in-depth technical overview of dihydroergocryptine's pharmacological profile, focusing on its interaction with the dopamine D2 receptor. It includes a summary of its binding affinity and functional efficacy, detailed experimental protocols for its characterization, and visualizations of the core signaling pathways and experimental workflows.

Pharmacodynamics and Receptor Binding Profile

Several in vitro and in vivo studies have established dihydroergocryptine as a potent agonist at D2 receptors.[1] Its binding profile shows a higher affinity for the D2 receptor subtype compared to D1 and D3 receptors, where it acts as a partial agonist.[1][2][3] This selectivity is a key aspect of its mechanism of action. Notably, DHEC is reported to not interact significantly with serotonergic and adrenergic receptors.[1]

Quantitative Data: Receptor Binding Affinities

The binding affinity of dihydroergocryptine and other common dopamine agonists for human dopamine receptors is summarized below. Affinity is expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity.

| Compound | D1 Receptor Affinity (Ki/Kd, nM) | D2 Receptor Affinity (Ki/Kd, nM) | D3 Receptor Affinity (Ki/Kd, nM) | Reference |

| α-Dihydroergocryptine | 35.4[4] / ~30[1] | ~5-8[1] | ~30[1] | [1][4] |

| Lisuride | 56.7 | 0.95 | 1.08 | [4] |

| Cabergoline | - | 0.61 | 1.27 | [4] |

| Pergolide | 447 | - | 0.86 | [4] |

| Pramipexole | >10,000 | 79,500 | 0.97 | [4] |

| Ropinirole | >10,000 | 98,700 | - | [4] |

| *Determined using [3H]spiperone; values may differ with other radioligands. |

D2 Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins.[5][6] Upon activation by an agonist like dihydroergocryptine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunit complex can modulate other effector systems, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] Presynaptic D2 autoreceptors play a crucial role in feedback inhibition, regulating the synthesis and release of dopamine.[8]

Experimental Protocols

Characterizing the interaction of a compound like dihydroergocryptine with the D2 receptor involves a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.

Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of dihydroergocryptine by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.[6][9]

Objective: To calculate the inhibition constant (Ki) of DHEC at the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine D2 receptor, or from striatal tissue homogenates.[9]

-

Radioligand: [³H]Spiperone or another suitable D2-selective radioligand.

-

Test Compound: Dihydroergocryptine (DHEC) at various concentrations.

-

Non-specific Determinant: A high concentration (e.g., 1-10 µM) of a non-labeled antagonist like Haloperidol or Sulpiride to define non-specific binding.[9]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[9]

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation cocktail.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the washed membrane pellet in the assay buffer.[9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + Non-specific Determinant (e.g., 10 µM Haloperidol).

-

Competition: Membranes + Radioligand + varying concentrations of DHEC.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of DHEC to generate a competition curve.

-

Determine the IC50 value (the concentration of DHEC that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 2. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Neuroprotective Potential of Dihydroergocryptine in Preclinical Models of Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. However, there is a growing interest in identifying neuroprotective agents that can slow or halt the disease progression. Dihydroergocryptine (DHEC), an ergot-derived dopamine (B1211576) D2 receptor agonist, has shown promise in preclinical studies, suggesting a potential neuroprotective role beyond its symptomatic effects. This technical guide provides an in-depth analysis of the neuroprotective effects of Dihydroergocryptine in various in vitro and in vivo models of Parkinson's disease. We consolidate available quantitative data, detail experimental methodologies, and visualize the proposed mechanisms of action to offer a comprehensive resource for the scientific community.

Introduction

The pathology of Parkinson's disease is multifactorial, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and protein aggregation, all of which contribute to the demise of dopaminergic neurons. Dopamine agonists, a cornerstone of PD therapy, directly stimulate dopamine receptors, bypassing the degenerating nigrostriatal neurons. Beyond this symptomatic relief, certain dopamine agonists, including Dihydroergocryptine, are hypothesized to exert direct neuroprotective effects.[1] This document synthesizes the current understanding of DHEC's neuroprotective capabilities, with a focus on the experimental evidence from key preclinical models that mimic PD pathology.

In Vitro Models of Neuroprotection

In vitro models are fundamental for elucidating the direct cellular and molecular mechanisms of neuroprotection. The most common models for PD involve exposing neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, or primary neuronal cultures to specific neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and glutamate (B1630785).

Protection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurodegenerative diseases. Studies have shown that Dihydroergocryptine can protect cultured rat cerebellar granule cells from glutamate-induced cell death.[2] This protection is attributed to its ability to reduce the formation of intracellular peroxides, indicating a potent antioxidant and scavenger action.[2]

Table 1: Quantitative Data on Neuroprotective Effects of Dihydroergocryptine in an In Vitro Glutamate-Induced Neurotoxicity Model

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Cultured Rat Cerebellar Granule Cells | Dihydroergocryptine | Reduction of intracellular peroxides | Concentration-dependent decrease | [2] |

| Cultured Rat Cerebellar Granule Cells | Dihydroergocryptine | Cell Viability | Antagonized neuronal death | [2] |

Experimental Protocols

-

Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats.

-

Neurotoxin Exposure: Cells are exposed to a toxic concentration of glutamate (e.g., 100 µM) to induce excitotoxicity.[2]

-

Dihydroergocryptine Treatment: DHEC is added to the culture medium at various concentrations prior to or concurrently with glutamate exposure.

-

Cell Viability Assessment: Cell viability is determined using techniques such as the fluorescein (B123965) diacetate-propidium iodide staining method, which distinguishes between live and dead cells.[2]

-

Measurement of Intracellular Peroxides: The formation of intracellular peroxides, an indicator of oxidative stress, is measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate.[2]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Neurotoxin Exposure: Cells are treated with MPP+ (e.g., 1.5 mM for 24 hours) to induce mitochondrial dysfunction and apoptosis, mimicking key aspects of PD pathology.

-

Drug Treatment: Cells are pre-treated with the compound of interest prior to MPP+ exposure.

-

Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to quantify cell viability by measuring the metabolic activity of the cells.

In Vivo Models of Neuroprotection

In vivo models are essential for evaluating the therapeutic potential of neuroprotective agents in a whole organism, allowing for the assessment of behavioral outcomes and complex physiological responses. The most widely used animal models of PD involve the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

The 6-Hydroxydopamine (6-OHDA) Rat Model

The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra, closely mimicking the motor deficits observed in PD patients.

Table 2: Expected Quantitative Data on Neuroprotective Effects of Dihydroergocryptine in the 6-OHDA Rat Model of Parkinson's Disease

| Experimental Model | Treatment | Outcome Measure | Expected Result |

| 6-OHDA Lesioned Rats | Dihydroergocryptine | Apomorphine-Induced Rotations (contralateral turns/min) | Significant reduction compared to untreated 6-OHDA group |

| 6-OHDA Lesioned Rats | Dihydroergocryptine | Striatal Dopamine Levels (ng/mg tissue) | Significant preservation compared to untreated 6-OHDA group |

| 6-OHDA Lesioned Rats | Dihydroergocryptine | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Significant preservation compared to untreated 6-OHDA group |

The MPTP Monkey Model

The MPTP model in non-human primates is considered a gold standard for preclinical PD research as it closely replicates the neuropathological and clinical features of the human disease. Studies have shown that Dihydroergocryptine treatment in monkeys exposed to MPTP resulted in reduced neuronal death in the substantia nigra, suggesting it preserves neuronal morphology and brain architecture.[3]

Table 3: Qualitative Data on Neuroprotective Effects of Dihydroergocryptine in the MPTP Monkey Model of Parkinson's Disease

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| MPTP-treated Monkeys | Dihydroergocryptine + MPTP | Neuronal death in Substantia Nigra | Reduced compared to MPTP alone | [3] |

| MPTP-treated Monkeys | Dihydroergocryptine + MPTP | Axonal integrity (phosphorylated neurofilaments) | Preservation of axons with features similar to controls | [3] |

| MPTP-treated Monkeys | Dihydroergocryptine + MPTP | Reactive Astrocytes | Increased number, suggesting a glial response to protection | [3] |

Experimental Protocols

-

Animal Model: Adult male rats are typically used.

-

Stereotaxic Surgery: Under anesthesia, a single unilateral injection of 6-OHDA is made into the medial forebrain bundle.

-

Drug Administration: DHEC or vehicle is administered to the animals, often starting before the 6-OHDA lesion and continuing for a set period.

-

Behavioral Assessment: Apomorphine-induced rotational behavior is a standard test to assess the extent of the dopaminergic lesion. A reduction in contralateral rotations in the DHEC-treated group would indicate a neuroprotective effect.

-

Post-mortem Analysis: Following the behavioral tests, the brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for the measurement of striatal dopamine levels using High-Performance Liquid Chromatography (HPLC).

Experimental workflow for the 6-OHDA rat model.

Mechanisms of Neuroprotection

The neuroprotective effects of Dihydroergocryptine are believed to be multifactorial, primarily stemming from its potent antioxidant properties and its activity as a dopamine D2 receptor agonist.

Antioxidant and Free Radical Scavenging Activity

Oxidative stress is a major contributor to the pathology of Parkinson's disease. DHEC has demonstrated a direct ability to act as a scavenger of free radicals.[2] This action is thought to be a key contributor to its neuroprotective effects, as it can mitigate the oxidative damage that leads to neuronal cell death. The reduction of intracellular peroxides in response to glutamate-induced toxicity provides strong evidence for this mechanism.[2]

Dopamine D2 Receptor-Mediated Pathways

As a dopamine D2 receptor agonist, DHEC's neuroprotective effects may also be mediated through the activation of intracellular signaling pathways that promote cell survival and resilience. While the precise downstream pathways activated by DHEC are still under investigation, activation of the D2 receptor is known to modulate various cellular processes, including ion channel activity and gene expression, which could contribute to neuroprotection.

Mechanisms of Dihydroergocryptine neuroprotection.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that Dihydroergocryptine possesses neuroprotective properties that could be beneficial in the treatment of Parkinson's disease. Its ability to counteract oxidative stress and protect neurons from excitotoxicity in various models highlights its potential as a disease-modifying agent. However, further research is needed to fully elucidate the specific signaling pathways involved in its D2 receptor-mediated neuroprotective effects. More extensive studies in animal models, with a focus on long-term outcomes and a broader range of behavioral and neuropathological markers, are warranted. A deeper understanding of the molecular mechanisms of Dihydroergocryptine will be crucial for its potential translation into clinical applications for slowing the progression of Parkinson's disease.

References

- 1. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Activity of Alpha- and Beta-Dihydroergocryptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocryptine (DHEC), a hydrogenated ergot alkaloid, is a pharmacologically complex agent used primarily in the management of Parkinson's disease. It exists as a mixture of two principal diastereomers: α-dihydroergocryptine (α-DHEC) and β-dihydroergocryptine (β-DHEC or epicriptine). These isomers, differing subtly in their molecular structure, exhibit distinct pharmacological profiles that dictate their therapeutic efficacy and potential side effects. This technical guide provides an in-depth comparison of the receptor binding affinities and functional activities of α-DHEC and β-DHEC, focusing on their interactions with dopamine (B1211576), adrenergic, and serotonin (B10506) receptor systems. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols for assessing their activity, and visualizes critical signaling pathways and workflows to support further research and development.

A notable challenge in the comparative pharmacology of these isomers is the scarcity of direct, side-by-side studies in publicly available literature. Much of the existing data pertains to α-DHEC as the primary active component or to the DHEC mixture (typically a 2:1 ratio of α- to β-isomer). This guide compiles the most relevant data available to draw a comparative picture.

Introduction: The Dihydroergocryptine Isomers

Dihydroergocryptine belongs to the ergoline (B1233604) class of compounds and is derived from the hydrogenation of ergocryptine, an alkaloid produced by the Claviceps purpurea fungus. The structural distinction between the alpha and beta isomers lies in the stereochemistry at the C-8 position and the conformation of the peptide moiety, which originates from the use of L-leucine in the biosynthesis of the parent compound for α-DHEC, versus L-isoleucine for β-DHEC.[1][2] This seemingly minor structural variance is sufficient to alter the way each molecule interacts with its biological targets, leading to differences in receptor affinity and functional efficacy.

α-DHEC is recognized as a potent agonist at dopamine D2 receptors, with partial agonist activity at D1 and D3 receptors, forming the basis of its utility in Parkinson's disease.[2][3][4] Furthermore, it demonstrates significant affinity for various adrenergic and serotonergic receptors, contributing to its broad and complex pharmacological profile.[2][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the receptor binding affinity and functional activity of α-dihydroergocryptine. Data for β-dihydroergocryptine is largely unavailable in comparative studies.

Table 1: Comparative Receptor Binding Affinity (Ki/Kd in nM)

| Receptor Subtype | α-Dihydroergocryptine (Ki/Kd, nM) | β-Dihydroergocryptine (Ki/Kd, nM) | Radioligand Used | Tissue/System | Reference |

| Dopamine Receptors | |||||

| Dopamine D1 | 35.4 | Data Not Available | [³H]SCH23390 | Human Striatum | [6] |

| Dopamine D2 | ~5-8 (as DHEC mixture) | Data Not Available | Not Specified | Not Specified | [1] |

| Dopamine D2 | Nanomolar Range (Ki) | Data Not Available | [³H]YM-09151-2 | GH4ZR7 Cells (Rat D2) | [7] |

| Adrenergic Receptors | |||||

| α-Adrenergic (General) | 1.78 (Kd, as DHEC) | Data Not Available | [³H]Dihydroergocryptine | Steer Stalk Median Eminence | [8] |

| α-Adrenergic (General) | 8-10 (Kd, as DHEC) | Data Not Available | [³H]Dihydroergocryptine | Rabbit Uterine Membranes | [9] |

| Serotonin Receptors | |||||

| 5-HT1A | Potent (<100 nM, as DHE) | Data Not Available | Not Specified | Not Specified | [5] |

| 5-HT1D | Potent (<100 nM, as DHE) | Data Not Available | Not Specified | Not Specified | [5] |

| 5-HT2 | Potent (<100 nM, as DHE) | Data Not Available | Not Specified | Not Specified | [5] |

Note: "DHEC" refers to studies where the specific isomer was not identified or a mixture was used. "DHE" refers to dihydroergotamine (B1670595), a structurally related compound, used here to indicate the broader polypharmacology of ergots.

Table 2: Comparative Functional Activity (EC50/IC50 in nM)

| Receptor & Assay | α-Dihydroergocryptine (EC50/IC50, nM) | β-Dihydroergocryptine (EC50/IC50, nM) | Functional Effect | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 (cAMP Inhibition) | Less potent than Ergovaline | Data Not Available | Agonist (Inhibition of VIP-stimulated cAMP) | [7] |

| Dopamine D2 (Dopamine Outflow) | Effective at 10 µM - 0.1 mM | Data Not Available | Agonist (Reduces Veratridine-stimulated DA outflow) | [4] |

| Dopamine D1 | Data Not Available | Data Not Available | Partial Agonist | [2] |

| Dopamine D3 | Data Not Available | Data Not Available | Partial Agonist | [2] |

Key Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the comparative pharmacology of these isomers.

Dopamine D2 Receptor Signaling Pathway

α-DHEC's primary therapeutic effect is mediated through its agonist activity at the dopamine D2 receptor, which couples to the inhibitory G-protein, Gαi/o. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.

References

- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 2. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Dihydroergocryptine to Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Dihydroergocryptine (DHEC), a dopamine (B1211576) agonist of the ergoline (B1233604) class, to the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This document details its binding profile, the experimental methodologies used to determine these affinities, and the primary signaling pathways initiated upon binding.

Quantitative Binding Affinity Data

The binding affinity of α-Dihydroergocryptine to dopamine receptors is a critical determinant of its pharmacological profile. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The available data, primarily from studies on human brain tissue and animal models, indicates that α-Dihydroergocryptine possesses a high affinity for D2-like dopamine receptors and a moderate affinity for D1-like receptors. A summary of the reported in vitro binding affinities is presented below.

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| D1 | 35.4 | Human Striatum | [3H]SCH 23390 | [1] |

| D2 | High Affinity (Specific Ki not provided) | Human Striatum | [3H]Spiperone | [1] |

| D3 | Not Reported | - | - | - |

| D4 | Not Reported | - | - | - |

| D5 | Not Reported | - | - | - |

Note: The table reflects the currently available peer-reviewed data. A complete binding profile of α-Dihydroergocryptine across all five dopamine receptor subtypes from a single comparative study is not yet available in the public domain. An older study using [3H]Dihydroergocryptine as the radioligand in calf caudate tissue reported a high affinity dissociation constant (Kd) of 0.55 nM, though this is not subtype-specific.[2][3]

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity (Ki) of Dihydroergocryptine is achieved through in vitro radioligand displacement assays. These assays measure the ability of the unlabeled drug (DHEC) to compete with a radiolabeled ligand that has a known high affinity and selectivity for a specific dopamine receptor subtype.

Materials

-

Receptor Source: Crude membrane preparations from cell lines (e.g., CHO or HEK 293) stably expressing a single human recombinant dopamine receptor subtype (D1, D2, D3, D4, or D5), or from tissue known to be rich in these receptors (e.g., corpus striatum).[4]

-

Radioligands:

-

D1: [3H]SCH 23390

-

D2: [3H]Spiperone or [3H]Raclopride

-

D3: [3H]Spiperone or [3H]7-OH-DPAT

-

D4: [3H]Spiperone

-

D5: [3H]SCH 23390

-

-

Unlabeled Ligands:

-

Test Compound: α-Dihydroergocryptine

-

Non-specific Binding Determinant: A high concentration of a non-selective dopamine receptor antagonist (e.g., 10 µM Haloperidol or Butaclamol).[4]

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester for rapid filtration.

-

Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure

-

Membrane Preparation: Frozen tissue or washed cells are homogenized in ice-cold lysis buffer. The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.[5]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL with the following components:

-

Total Binding: Receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinant.

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of Dihydroergocryptine.[4]

-

-

Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[4]

-

Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Dihydroergocryptine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement assay.

Dihydroergocryptine-Mediated D2 Receptor Signaling Pathway

Dihydroergocryptine is a potent agonist at D2-like dopamine receptors (D2, D3, D4). These receptors are coupled to inhibitory G proteins (Gi/o). The canonical signaling pathway following the activation of D2 receptors by Dihydroergocryptine is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

Caption: Dihydroergocryptine signaling at the D2 receptor.

Conclusion

α-Dihydroergocryptine exhibits a high affinity for D2-like dopamine receptors and a moderate affinity for D1 receptors, consistent with its classification as a potent D2-like agonist and a partial D1-like agonist.[8] The precise binding affinities across all five receptor subtypes require further elucidation through comprehensive, comparative studies. The methodologies for determining these affinities are well-established, relying on robust in vitro radioligand displacement assays. The primary downstream effect of DHEC at its high-affinity D2 receptors is the inhibition of the adenylyl cyclase pathway, a key mechanism underlying its therapeutic effects in conditions such as Parkinson's disease. This technical guide serves as a foundational resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics targeting dopamine receptors.

References

- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. karger.com [karger.com]

- 7. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroergocryptine's Role in Modulating Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocryptine (DHEC), an ergoline (B1233604) derivative, is primarily recognized for its role as a dopamine (B1211576) D2 receptor agonist, with therapeutic applications in managing Parkinson's disease. Emerging evidence, however, suggests a broader pharmacological profile for this compound, including the modulation of voltage-gated sodium channels (Nav). This guide provides an in-depth analysis of the current understanding of dihydroergocryptine's interaction with these critical ion channels, summarizing the available data, outlining relevant experimental methodologies, and illustrating the proposed mechanisms of action.

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Their modulation can significantly impact neuronal excitability and neurotransmitter release. The interaction of dihydroergocryptine with these channels may contribute to its therapeutic effects and presents a potential avenue for novel drug development strategies.

Data Presentation: Modulatory Effects of Dihydroergocryptine on Voltage-Gated Sodium Channel Activity

The primary evidence for dihydroergocryptine's effect on voltage-gated sodium channels comes from studies on veratridine-induced dopamine outflow in rat caudate-putamen slices. Veratridine (B1662332) is a known activator of these channels, and its effects are sensitive to the specific blocker tetrodotoxin (B1210768) (TTX). While precise quantitative data such as IC50 values from direct electrophysiological recordings on isolated sodium channels are not publicly available, the existing data strongly indicate an inhibitory action of dihydroergocryptine.

| Parameter | Observation | Concentration Range of α-DHEC | Tissue Preparation | Method | Source |

| Veratridine-Stimulated Dopamine Outflow | Concentration-dependent reduction of dopamine outflow.[1] | 10 µM - 0.1 mM | Rat caudate-putamen slices | Static chamber incubation followed by HPLC with electrochemical detection. | --INVALID-LINK--[1] |

| Basal Dopamine Outflow | No modulation observed.[1] | 10 µM - 0.1 mM | Rat caudate-putamen slices | Static chamber incubation followed by HPLC with electrochemical detection. | --INVALID-LINK--[1] |

| Dopamine Receptor Independence | The inhibitory effect on veratridine-induced outflow was not completely abolished by the D2 receptor antagonist haloperidol, suggesting a component of the effect is independent of D2 receptor activation.[1] | Haloperidol (0.1 mM) | Rat caudate-putamen slices | Static chamber incubation followed by HPLC with electrochemical detection. | --INVALID-LINK--[1] |

| Specificity of Ion Channel Interaction | No evidence for the involvement of voltage-gated potassium channels or N-type calcium channels was found.[1] | Not specified | Rat caudate-putamen slices | Indirectly inferred from the experimental design. | --INVALID-LINK--[1] |

Note: The data presented is derived from an indirect measure of sodium channel activity (neurotransmitter release). Direct patch-clamp electrophysiology studies are required to fully characterize the biophysical interaction of dihydroergocryptine with voltage-gated sodium channels and to determine parameters such as IC50 values and effects on channel gating kinetics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of dihydroergocryptine's effect on voltage-gated sodium channels.

Preparation of Rat Caudate-Putamen Slices

This protocol describes the preparation of viable brain slices for in vitro experiments.

Materials:

-

Adult rat

-

Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Vibrating microtome (vibratome)

-

Dissection tools (scissors, forceps)

-

Petri dish

-

Incubation chamber

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Perfuse the rat transcardially with ice-cold aCSF.

-

Rapidly decapitate the animal and dissect the brain.

-

Place the brain in ice-cold, oxygenated aCSF.

-

Section the brain into coronal slices (e.g., 300-400 µm thickness) containing the caudate-putamen using a vibratome.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before experimentation.

Veratridine-Induced Dopamine Outflow Assay

This assay indirectly measures the activity of voltage-gated sodium channels by quantifying the release of dopamine.

Materials:

-

Prepared rat caudate-putamen slices

-

Static incubation chambers

-

Artificial cerebrospinal fluid (aCSF)

-

Veratridine solution

-

Dihydroergocryptine (DHEC) solutions of varying concentrations

-

Tetrodotoxin (TTX) solution (for control experiments)

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector (ED)

Procedure:

-

Place individual brain slices into static incubation chambers containing aCSF.

-

Pre-incubate the slices with either aCSF (control) or varying concentrations of dihydroergocryptine for a defined period.

-

To stimulate dopamine release, add veratridine (e.g., 10 µM) to the incubation medium.

-

In control experiments to confirm the involvement of voltage-gated sodium channels, co-incubate slices with veratridine and tetrodotoxin (e.g., 1 µM).

-

After a set incubation time, collect the superfusate from each chamber.

-

Analyze the concentration of dopamine in the superfusate using HPLC with electrochemical detection.

-

Quantify the reduction in veratridine-induced dopamine outflow in the presence of dihydroergocryptine compared to the control.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED) for Dopamine Quantification

This is a sensitive method for measuring dopamine concentrations in biological samples.

Materials:

-

HPLC system (pump, injector, column, electrochemical detector)

-

C18 reverse-phase column

-

Mobile phase (e.g., a buffered solution with an organic modifier)

-

Dopamine standards of known concentrations

-

Collected superfusate samples

Procedure:

-

Prepare a standard curve by injecting known concentrations of dopamine into the HPLC system.

-

Inject the collected superfusate samples into the HPLC system.

-

The dopamine in the sample is separated from other components on the C18 column.

-

As dopamine elutes from the column, it is oxidized at the electrode of the electrochemical detector, generating a current that is proportional to the dopamine concentration.

-

Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed dual mechanism of dihydroergocryptine's action on dopamine release.

Caption: Workflow for assessing dihydroergocryptine's effect on neurotransmitter release.

Caption: Logical flow demonstrating dihydroergocryptine's interaction with Nav channels.

Conclusion

The available evidence strongly indicates that dihydroergocryptine modulates voltage-gated sodium channels, leading to an inhibition of neuronal excitability and neurotransmitter release. This action appears to be at least partially independent of its well-characterized effects on dopamine D2 receptors. While the current data is primarily based on indirect measurements, it provides a solid foundation for further investigation.

Future research, particularly employing patch-clamp electrophysiology, is crucial to fully elucidate the biophysical mechanisms of this interaction. A detailed understanding of how dihydroergocryptine affects sodium channel gating kinetics will be invaluable for assessing its full therapeutic potential and for the development of novel, more selective modulators of neuronal excitability. This technical guide serves as a comprehensive resource for researchers embarking on such investigations.

References

Investigating the Antioxidant Properties of Dihydroergocryptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocryptine (DHEC), an ergot alkaloid and dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease, has demonstrated notable neuroprotective effects.[1] A significant component of this neuroprotection is attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of Dihydroergocryptine's antioxidant capabilities. It delves into its mechanism of action, focusing on both direct free-radical scavenging and indirect cellular antioxidant pathways. While direct quantitative data on its intrinsic antioxidant activity from classical chemical assays are limited in the existing literature, this guide summarizes the available evidence, particularly concerning its impact on lipid peroxidation. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research in this area. Additionally, putative signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers.

Introduction to Dihydroergocryptine and Oxidative Stress

Dihydroergocryptine is a hydrogenated derivative of the ergot alkaloid ergocryptine.[2] It is predominantly recognized for its potent agonistic activity at dopamine D2 receptors and partial agonism at D1 and D3 receptors, which forms the basis of its therapeutic efficacy in Parkinson's disease.[2][3] Parkinson's disease pathogenesis is intricately linked to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[4] The progressive degeneration of dopaminergic neurons in Parkinson's disease is, in part, a consequence of oxidative damage.[4]

The therapeutic relevance of Dihydroergocryptine extends beyond its primary dopaminergic activity to encompass neuroprotective functions, which are thought to be mediated, at least in part, by its ability to counteract oxidative stress.[1][5] It has been suggested that DHEC can exert a scavenger action and protect neurons from excitotoxic damage and free radical formation.[5]

Evidence of Antioxidant Activity

The antioxidant properties of Dihydroergocryptine have been primarily investigated through its effects on lipid peroxidation, a key indicator of oxidative damage to cellular membranes.

Inhibition of Lipid Peroxidation

Studies have shown that Dihydroergocryptine can protect against lipid peroxidation in various experimental models. Free radical formation and subsequent lipid peroxidation are implicated in the pathogenesis of tissue injury, including neurodegenerative diseases.[5] Dihydroergocryptine has been reported to antagonize the increase in basal thiobarbituric acid reactive substances (TBARS) concentrations, which are markers of lipid peroxidation.

| Experimental Model | Assay | Key Findings | Reference |

| Cultured rat cerebellar granule cells | Not specified | Protects against age-dependent and glutamate-induced neurotoxicity, presumably by a scavenger action. | [5] |

| Monkey brain areas (MPTP-induced Parkinsonism) | Thiobarbituric Acid Reactive Substances (TBARS) | Partially antagonizes the MPTP-induced increase in basal TBARS concentration in the caudate putamen. | [6] |

| Monkey brain (MPTP-induced Parkinsonism) | TBARS | Administration of DHEC induced a restoration of basal TBARS values to nearly normal levels in the caudate putamen and substantia nigra of MPTP-treated monkeys. | [6] |

Putative Mechanisms of Antioxidant Action

The antioxidant effects of Dihydroergocryptine are likely multifaceted, involving both direct and indirect mechanisms.

Direct Free Radical Scavenging

It has been proposed that Dihydroergocryptine may exert a direct scavenger action on free radicals.[5] This would involve the direct interaction of the DHEC molecule with reactive oxygen species, neutralizing them and thereby preventing oxidative damage to cellular components. However, further studies employing specific radical scavenging assays are required to quantify this direct activity.

Indirect Antioxidant Effects via Signaling Pathways

A growing body of evidence suggests that many therapeutic agents exert their antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most critical pathways in this regard is the Keap1-Nrf2 signaling pathway. While direct evidence for Dihydroergocryptine activating this pathway is still emerging, the related dopamine agonist, bromocriptine, has been shown to upregulate the expression of the antioxidant enzyme NQO1 through the Nrf2-PI3K/Akt signaling pathway.[7] It is plausible that Dihydroergocryptine may share a similar mechanism of action.

Activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's intrinsic defense against oxidative stress.

Experimental Protocols for Assessing Antioxidant Properties

To facilitate further investigation into the antioxidant properties of Dihydroergocryptine, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[8]

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of Dihydroergocryptine in a suitable solvent.

-

In a microplate or test tubes, add a fixed volume of the DPPH solution to different concentrations of the DHEC solution.

-

A control containing the solvent and DPPH solution should be prepared.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of DHEC.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance.

Protocol:

-

Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

-

Prepare various concentrations of Dihydroergocryptine.

-

Add a small volume of the DHEC solution to a fixed volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control containing the solvent and the ABTS•+ solution should be included.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the Dihydroergocryptine solution (at various concentrations) to a fixed volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored product at 593 nm.

-

A standard curve is typically prepared using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of DHEC is then expressed as equivalents of the standard.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay is a widely used method for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.

Protocol:

-

Prepare a tissue homogenate or cell lysate in a suitable buffer (e.g., PBS).

-

To a sample of the homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the mixture and collect the supernatant.

-

Add a solution of TBA to the supernatant.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.

-